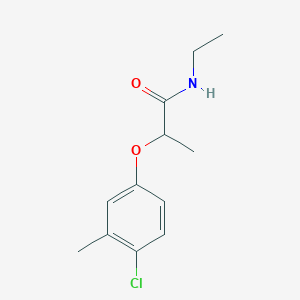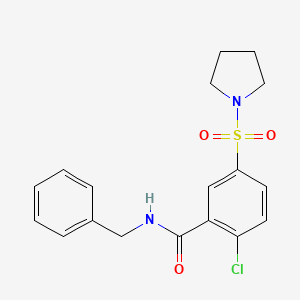
4-(allyloxy)-N-isopropylbenzamide
Vue d'ensemble
Description
4-(allyloxy)-N-isopropylbenzamide, also known as AIIB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 4-(allyloxy)-N-isopropylbenzamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body, including the cyclooxygenase (COX) pathway and the GABAergic system. This compound has been shown to inhibit the production of pro-inflammatory cytokines and prostaglandins, as well as enhance the activity of GABA receptors, leading to its anti-inflammatory, analgesic, and anticonvulsant effects.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects in animal models, including a significant reduction in inflammation, pain, and seizures. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, this compound has been shown to have a low toxicity profile, making it a safe candidate for further development.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-(allyloxy)-N-isopropylbenzamide for lab experiments is its ease of synthesis and low cost, making it a readily available compound for researchers. Additionally, this compound has been shown to exhibit significant biological activity at low concentrations, making it a potent candidate for drug development. However, one of the limitations of this compound for lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy in vivo.
Orientations Futures
There are several future directions for the study of 4-(allyloxy)-N-isopropylbenzamide, including further investigation of its mechanism of action, optimization of its pharmacokinetic properties, and development of new derivatives with improved potency and selectivity. Additionally, this compound may have potential applications in the treatment of various diseases, including neuroinflammation, chronic pain, and epilepsy, which warrant further investigation. Finally, this compound may serve as a valuable tool for the study of various signaling pathways in the body, leading to a better understanding of their role in disease pathogenesis.
In conclusion, this compound is a promising compound that has gained significant attention in scientific research due to its potential applications in various fields. Its ease of synthesis, low cost, and significant biological activity make it a potent candidate for drug development and a valuable tool for the study of various signaling pathways in the body. Further research is needed to fully understand the mechanism of action and potential applications of this compound in the treatment of various diseases.
Applications De Recherche Scientifique
4-(allyloxy)-N-isopropylbenzamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. It has been shown to exhibit significant anti-inflammatory, analgesic, and anticonvulsant properties, making it a promising candidate for the development of new drugs for the treatment of various diseases.
Propriétés
IUPAC Name |
N-propan-2-yl-4-prop-2-enoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-4-9-16-12-7-5-11(6-8-12)13(15)14-10(2)3/h4-8,10H,1,9H2,2-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRRONPCKKLTVCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=C(C=C1)OCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-[2-(4-butoxyphenoxy)ethyl]morpholine hydrochloride](/img/structure/B4406484.png)
![2-[4-(3-methyl-1-piperidinyl)butoxy]benzaldehyde hydrochloride](/img/structure/B4406486.png)
![N-{2-[(2,2,2-trifluoroacetyl)amino]phenyl}-2-furamide](/img/structure/B4406487.png)
![N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-(3-methylphenyl)glycinamide](/img/structure/B4406492.png)

![3-[3-(3-nitrophenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B4406511.png)
amine hydrochloride](/img/structure/B4406514.png)
![1-methyl-4-[2-(3-propoxyphenoxy)ethyl]piperazine hydrochloride](/img/structure/B4406518.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-cyano-2-fluorobenzamide](/img/structure/B4406526.png)
![1-[3-(3-tert-butylphenoxy)propyl]-4-methylpiperazine hydrochloride](/img/structure/B4406530.png)
![2-(2-ethoxy-4-formylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B4406544.png)